

# Technical Guide: Physical Properties & Characterization of Nitro-Substituted Hydroxyisophthalaldehydes

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## Compound of Interest

Compound Name:	4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
CAS No.:	70310-96-2
Cat. No.:	B376770

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## Executive Summary

Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde, represent a critical scaffold in medicinal chemistry and materials science. Functioning as "privileged structures," these compounds serve as high-reactivity precursors for compartmentalized Schiff base ligands, Metal-Organic Frameworks (MOFs), and antimicrobial agents.

This guide provides a rigorous technical analysis of their physicochemical properties, driven by the electron-withdrawing nature of the nitro group and the structural rigidity imposed by intramolecular hydrogen bonding. It is designed for researchers requiring actionable data on synthesis, characterization, and handling of these sensitive intermediates.

## Structural Dynamics & Electronic Effects

The introduction of a nitro (-NO<sub>2</sub>) group onto the hydroxyisophthalaldehyde core fundamentally alters the molecule's electronic landscape. Understanding these effects is prerequisite to predicting solubility, reactivity, and spectral behavior.

## The Hammett Effect & Acidity

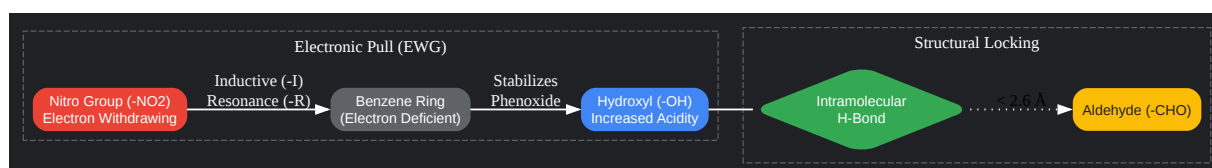
In 2-hydroxy-5-nitroisophthalaldehyde, the nitro group at the 5-position is para to the hydroxyl group. The strong electron-withdrawing character (Hammett constant

) significantly stabilizes the phenoxide anion via resonance.

- **Acidity (pKa):** While unsubstituted phenols have a pKa of approximately 10, the 5-nitro derivative exhibits a pKa typically in the range of 6.0 – 7.5. This increased acidity makes the hydroxyl proton highly exchangeable and sensitive to basic conditions.
- **Intramolecular Hydrogen Bonding:** A strong intramolecular H-bond exists between the phenolic -OH and the adjacent carbonyl oxygen of the aldehyde group. This "locks" the conformation, reducing rotational freedom and effectively lowering the compound's polarity in non-polar solvents.

## Tautomerism and Resonance

The molecule exists in equilibrium heavily favored toward the enol form due to aromatic stabilization, but the nitro group enhances the contribution of quinoid resonance structures, leading to colored (yellow/orange) species.



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Figure 1: Mechanistic flow of electronic effects. The nitro group pulls electron density (red), increasing the acidity of the hydroxyl group (blue), while the aldehyde (yellow) is locked via H-bonding.

## Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive models for 2-hydroxy-5-nitroisophthalaldehyde.

Property	Value / Range	Technical Note
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>5</sub>	MW: 195.13 g/mol
Physical State	Yellow to Orange Crystalline Powder	Color intensity correlates with purity and hydration state.
Melting Point	122°C – 130°C (Range)	Note: Values vary by specific isomer and solvate formation. Dicarbaldehydes often melt higher than mono-aldehydes (e.g., 5-nitrosalicylaldehyde MP 126°C).
Solubility (High)	DMSO, DMF, Acetone, Ethyl Acetate	Soluble in polar aprotic solvents.
Solubility (Low)	Water, Hexane, Diethyl Ether	Poor water solubility due to intramolecular H-bonding masking the polar -OH.
pKa (Predicted)	6.2 ± 0.5	significantly more acidic than phenol (pKa 10).
LogP	-0.9 - 1.3	Moderate lipophilicity allows membrane permeability in drug applications.

## Spectroscopic Characterization

Accurate identification relies on recognizing specific shifts caused by the nitro group.

## Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Aldehyde (-CHO): Singlet,  
  
10.0 – 10.5 ppm.
  - Aromatic (Ar-H): The nitro group deshields adjacent protons. Expect a singlet (or tight coupling) at  
  
8.5 – 9.0 ppm.
  - Hydroxyl (-OH): Broad singlet,  
  
11.0 – 12.5 ppm. The downfield shift confirms strong intramolecular hydrogen bonding.

## Infrared Spectroscopy (FT-IR)

- $\nu(\text{O-H})$ : Broad band at 3100–3400  $\text{cm}^{-1}$  (often weak/broad due to chelation).
- $\nu(\text{C=O})$ : Strong peak at 1660–1690  $\text{cm}^{-1}$ . (Shifted slightly lower than typical aldehydes due to conjugation).
- $\nu(\text{NO}_2)$ : Asymmetric stretch at  $\sim 1530$   $\text{cm}^{-1}$ ; Symmetric stretch at  $\sim 1350$   $\text{cm}^{-1}$ .

## UV-Visible Spectroscopy

- Bathochromic Shift: The nitro group causes a "red shift." While unsubstituted hydroxyisophthalaldehyde absorbs in the UV, the 5-nitro derivative exhibits a tail into the visible region (400–450 nm), responsible for its yellow color.
- Base Effect: Addition of NaOH causes a hyperchromic shift and deep yellow/orange color change due to phenoxide formation.

## Experimental Protocol: Synthesis & Purification

Safety Warning: Nitro compounds can be energetic. Nitration reactions are highly exothermic. Perform all steps in a fume hood behind a blast shield.

## Protocol: Nitration of Isophthalaldehyde Precursor

This workflow describes the introduction of the nitro group.

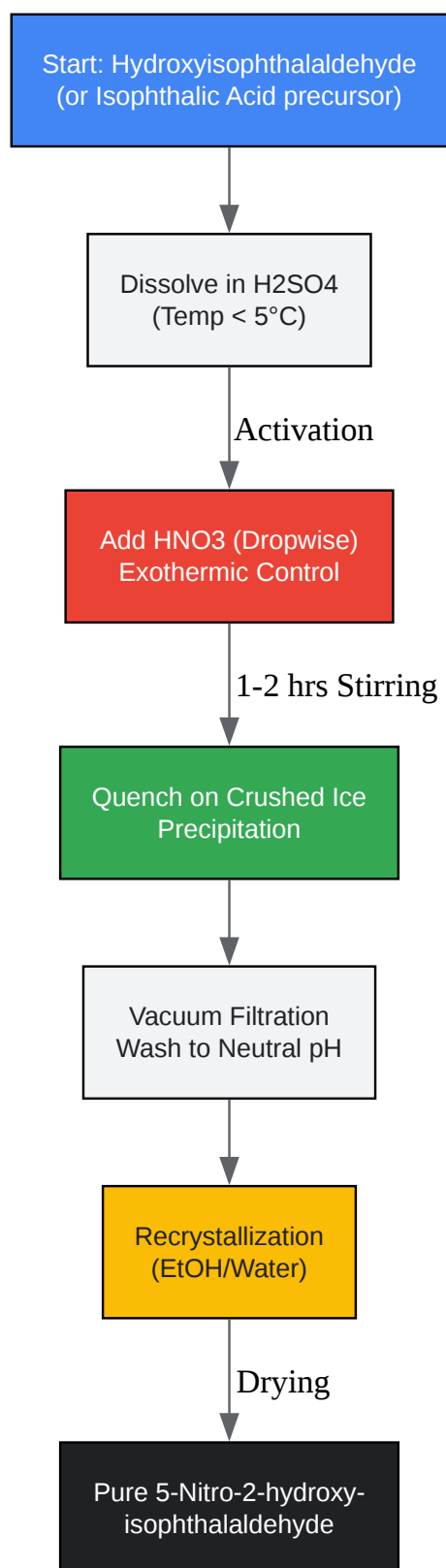
Reagents: Isophthalic acid (or hydroxy-derivative), H<sub>2</sub>SO<sub>4</sub> (conc.), HNO<sub>3</sub> (fuming).

- Dissolution: Dissolve the substrate in concentrated H<sub>2</sub>SO<sub>4</sub> at 0–5°C.
- Nitration: Add fuming HNO<sub>3</sub> dropwise. Critical: Maintain temperature < 10°C to prevent over-oxidation of aldehyde groups (if present) or thermal runaway.
- Quenching: Pour the reaction mixture over crushed ice. The nitro-substituted product will precipitate as a solid.
- Filtration: Vacuum filter the precipitate. Wash with cold water until filtrate is neutral (pH 7).

## Purification (Recrystallization)

Impurities (isomers, mono-nitrated species) significantly affect melting point data.

- Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.
- Method: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Allow to cool slowly to room temperature, then 4°C.
- Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).



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Figure 2: Step-by-step synthesis and purification workflow emphasizing temperature control.

## Applications in Drug Discovery

The "drug development" audience must recognize this compound not just as a chemical curiosity, but as a linchpin intermediate.

- **Compartmentalized Schiff Bases:** The two aldehyde groups allow for the condensation with two equivalents of amines (or diamines), creating macrocyclic ligands. The nitro group tunes the electron density of the metal center in resulting complexes (e.g., Cu(II), Zn(II)), directly influencing catalytic or antimicrobial activity.
- **Antimicrobial Agents:** Nitro-substituted Schiff bases have shown enhanced efficacy against *S. aureus* and *E. coli* compared to their non-nitro analogues, attributed to the ability of the nitro group to facilitate reduction mechanisms within bacterial cells.
- **MOF Linkers:** The rigid geometry and distinct binding sites (OH, CHO, NO<sub>2</sub>) make it an ideal linker for functionalized Metal-Organic Frameworks used in drug delivery systems.

## References

- PubChem. (2025).[1][2] 2-Hydroxy-5-nitroisophthalaldehyde Compound Summary. National Library of Medicine. [\[Link\]](#)
- Mao, Z., et al. (2020).[3] Continuous synthesis method of 5-nitroisophthalic acid. CN Patent 111995524A.[3]
- Reusch, W. (2013). Virtual Textbook of Organic Chemistry: NMR Spectroscopy. Michigan State University.[4] [\[Link\]](#)
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [\[Link\]](#)

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## Sources

- [1. 2-Hydroxy-5-nitroisophthalaldehyde | C<sub>8</sub>H<sub>5</sub>NO<sub>5</sub> | CID 827934 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Hydroxy-5-nitroisophthalaldehyde | C<sub>8</sub>H<sub>5</sub>NO<sub>5</sub> | CID 827934 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 5-Nitroisophthalic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [4. organicchemistrydata.org \[organicchemistrydata.org\]](#)
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